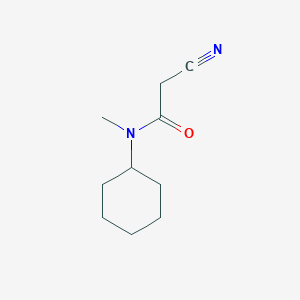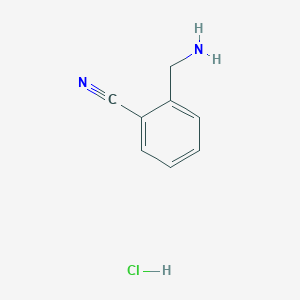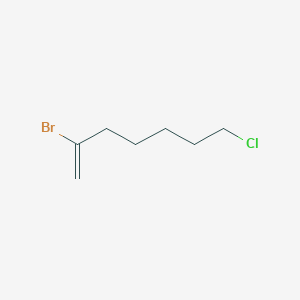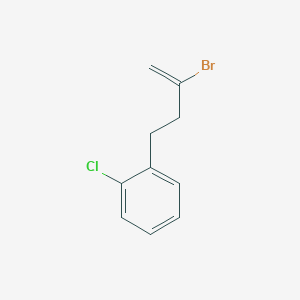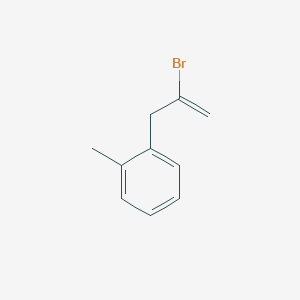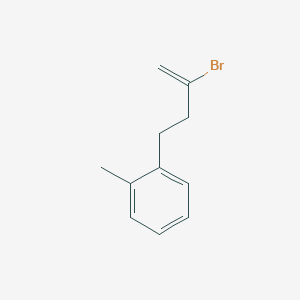
7-Acetoxy-2-bromo-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetoxy-2-bromo-heptene is a chemical compound with the molecular formula C9H15BrO2 . It is a main product of BOC Sciences .
Synthesis Analysis
The synthesis of 7-Acetoxy-2-bromo-heptene involves reaction conditions with boron tribromide in dichloromethane at 20 degrees Celsius for 5 hours in an inert atmosphere .Molecular Structure Analysis
The 7-Acetoxy-2-bromo-heptene molecule contains a total of 26 bonds. There are 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 aliphatic ester .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
7-Acetoxy-2-bromo-heptene serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in constructing cyclic and acyclic compounds with potential pharmaceutical applications .
Medicinal Chemistry
In medicinal chemistry, 7-Acetoxy-2-bromo-heptene could be utilized to synthesize novel compounds with potential antibacterial and antioxidant activities. The bromine atom in its structure can facilitate further functionalization, leading to the development of new drugs .
Agriculture
The compound’s reactivity with various organic substrates can be harnessed to create specialized agrochemicals. These chemicals can be designed to protect crops from pests and diseases or to act as growth regulators, contributing to increased agricultural productivity .
Materials Science
In materials science, 7-Acetoxy-2-bromo-heptene can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, it’s possible to enhance the material’s durability, flexibility, and resistance to environmental stressors .
Environmental Science
This compound may find applications in environmental science as a precursor for the synthesis of compounds used in environmental remediation processes, such as the degradation of pollutants or the synthesis of environmentally friendly materials .
Food Industry
Though not directly used in food, 7-Acetoxy-2-bromo-heptene could be involved in synthesizing additives or processing aids that improve food quality and shelf life. Its derivatives might act as emulsifiers, stabilizers, or preservatives in various food products .
Cosmetics
In the cosmetics industry, derivatives of 7-Acetoxy-2-bromo-heptene could be explored for their potential use as skin-conditioning agents or as intermediates in the synthesis of compounds that protect the skin from oxidative stress .
Energy Production
While 7-Acetoxy-2-bromo-heptene is not directly used in energy production, its chemical properties could make it a candidate for the synthesis of organic compounds that are used in energy storage systems or as part of renewable energy technologies .
Orientations Futures
Propriétés
IUPAC Name |
6-bromohept-6-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVKOTNCLVXWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641239 |
Source


|
| Record name | 6-Bromohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731773-23-2 |
Source


|
| Record name | 6-Bromohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
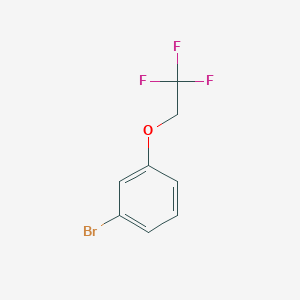
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
